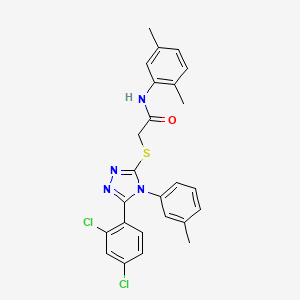

2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Descripción

2-((5-(2,4-Dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5, an m-tolyl group at position 4, and a thioether-linked acetamide moiety bound to a 2,5-dimethylphenyl group.

Propiedades

IUPAC Name |

2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2N4OS/c1-15-5-4-6-19(11-15)31-24(20-10-9-18(26)13-21(20)27)29-30-25(31)33-14-23(32)28-22-12-16(2)7-8-17(22)3/h4-13H,14H2,1-3H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFHDXLGJXMIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. Triazole derivatives have garnered significant attention in pharmaceutical research due to their potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 434.94 g/mol. The structure includes a triazole ring, which is often associated with various biological activities such as anti-inflammatory and anticancer effects.

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds containing triazole rings can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis induction. The potential mechanisms include:

- Inhibition of DNA synthesis : Triazoles may interfere with nucleic acid synthesis, leading to cell cycle arrest.

- Induction of apoptosis : They can activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation.

A related study demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

Triazole compounds have also been recognized for their antimicrobial properties. They are effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cells or interference with bacterial cell wall synthesis.

Antioxidant Properties

The antioxidant activity of triazoles has been documented, with studies indicating their ability to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer .

Case Studies

- Anticancer Efficacy : A study focused on a series of triazole derivatives found that one compound showed an IC50 value of 4.37 μM against HepG-2 liver cancer cells and 8.03 μM against A-549 lung cancer cells. Molecular docking studies suggested strong binding interactions with key targets involved in cancer progression .

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity with MIC values lower than those of standard antibiotics .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|

| Anticancer | HepG-2 | 4.37 μM |

| A-549 | 8.03 μM | |

| Antimicrobial | Various Bacteria | MIC < 10 μg/mL |

| Fungi | MIC < 5 μg/mL | |

| Antioxidant | N/A | Significant Scavenging Activity |

Aplicaciones Científicas De Investigación

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. The compound has shown significant potential against various bacterial strains. Research indicates that triazole compounds exhibit broad-spectrum antibacterial activity, particularly against drug-resistant strains such as Staphylococcus aureus and Escherichia coli.

Case Study:

A study highlighted the synthesis of S-bridged hybrids from triazole derivatives, which demonstrated superior antibacterial activity compared to standard antibiotics like ciprofloxacin. The minimum inhibitory concentrations (MICs) for these hybrids were notably lower than those for traditional antibiotics, indicating their potential as effective antibacterial agents .

Antifungal Properties

Triazoles are also recognized for their antifungal capabilities. The compound's structure allows it to disrupt fungal cell membranes, leading to cell death. This mechanism is particularly useful in treating infections caused by fungi resistant to conventional treatments.

Research Findings:

A review on triazole derivatives emphasized their effectiveness against various fungal pathogens. Compounds similar to the one discussed have been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus, making them candidates for antifungal therapy .

Anticancer Potential

Emerging research suggests that triazole derivatives possess chemopreventive and chemotherapeutic properties. The compound's thioether functionality is believed to play a crucial role in its anticancer activity by inducing apoptosis in cancer cells.

Case Study:

In a study focused on mercapto-substituted triazoles, compounds were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that certain triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of triazole derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Research Insights:

A comprehensive review on the medicinal attributes of 1,2,4-triazoles noted their potential as neuroprotectants, highlighting specific derivatives that showed promise in preclinical models of neurodegeneration .

Agricultural Applications

Triazole compounds are also utilized in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.

Application Example:

The compound's effectiveness against phytopathogenic fungi positions it as a candidate for developing new agricultural fungicides that can combat plant diseases without harming beneficial organisms .

Summary Table of Applications

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally related molecules is provided below:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences :

- The target compound’s 1,2,4-triazole core distinguishes it from the 1,2,3-triazole analogs in and . 1,2,4-Triazoles generally exhibit greater metabolic stability and stronger π-π stacking interactions with biological targets compared to 1,2,3-triazoles .

- The thioether linkage in the target compound may enhance resistance to enzymatic hydrolysis compared to the ether linkages in compounds 6m and 7a .

This contrasts with the naphthalenyloxy groups in 6m/7a, which prioritize π-π interactions . The 2,5-dimethylphenyl acetamide substituent in the target compound may improve solubility relative to the unsubstituted phenyl group in 7a, while retaining steric bulk for target selectivity.

Bioactivity Potential: While the target compound’s bioactivity remains uncharacterized, the antiviral activity of structurally related triazole Schiff base derivatives (e.g., 5a–5f at 500 mg·L⁻¹) suggests that 1,2,4-triazole analogs with optimized substituents could exhibit enhanced potency .

The target compound likely requires alternative routes, such as cyclocondensation of thiosemicarbazides with acyl chlorides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves coupling a thiol-containing 1,2,4-triazole intermediate with a chloroacetamide derivative. For example:

- Step 1 : Prepare the triazole-thiol intermediate (e.g., 5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazide precursors under reflux in ethanol .

- Step 2 : React the thiol intermediate with N-(2,5-dimethylphenyl)-2-chloroacetamide in the presence of a base (e.g., triethylamine) in anhydrous dioxane or DMF at 20–25°C .

- Key Intermediates : Thiosemicarbazides, chloroacetamides, and triazole-thiols are pivotal. Confirm intermediates via TLC and NMR.

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(10) dimer formation via N–H⋯O bonds) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for triazole (δ 8.1–8.3 ppm), acetamide (δ 2.1–2.3 ppm for CH₃), and aromatic protons (δ 6.8–7.5 ppm) .

- IR : Confirm thioether (C–S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.

- Mass Spectrometry : Validate molecular weight (e.g., HRMS for [M+H]⁺).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between triazole-thiols and chloroacetamides?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DMF, dioxane, THF | DMF (polar aprotic) |

| Temperature | 20–60°C | 25°C (prevents side reactions) |

| Base | Et₃N, K₂CO₃ | Triethylamine (1.5 eq.) |

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent polarity has a p-value <0.05).

- Yield Improvement : Scale reactions under inert atmosphere (N₂/Ar) to reduce oxidation of thiol intermediates .

Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Assess solubility (e.g., shake-flask method in PBS) and logP (HPLC-derived) to identify bioavailability issues .

- Test metabolic stability using liver microsomes (e.g., t₁/₂ <30 min suggests rapid clearance).

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glutathione adducts) that may reduce activity .

- Dose Adjustments : Conduct dose-ranging studies in animal models (e.g., 5–50 mg/kg in mice) to align exposure with in vitro IC₅₀ values .

Q. How do steric and electronic effects of substituents influence the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogs with modified substituents (Table 1):

| Substituent (R) | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 2,4-Dichlorophenyl | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 3,4-Dimethoxyphenyl | 25.6 ± 2.1 | 32.4 ± 3.1 |

- Computational Modeling :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO/LUMO gaps and electrostatic potential maps.

- Dock the compound into target proteins (e.g., CYP450 enzymes) using AutoDock Vina to identify steric clashes .

Contradiction Analysis

Q. Conflicting reports on the antimicrobial potency of triazole-thioacetamides: How to validate data?

- Methodological Answer :

- Standardized Assays : Re-test under CLSI guidelines using consistent bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size (1×10⁶ CFU/mL) .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin for bacteria) to calibrate MIC values.

- Biofilm Assays : Address false negatives by testing biofilm inhibition (e.g., crystal violet assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.